molecular formula C12H21FN2O2 B11866736 tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate

tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate

Cat. No.: B11866736
M. Wt: 244.31 g/mol
InChI Key: BRHOFHYRZALSMU-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate ( 1263179-41-4) is a fluorinated spirocyclic building block of high value in medicinal chemistry and drug discovery research. With a molecular formula of C12H21FN2O2 and a molecular weight of 244.31 g/mol, this compound features a spirocyclic architecture incorporating two nitrogen atoms, which provides a rigid, three-dimensional scaffold that is advantageous for exploring novel chemical space in drug design . The presence of a fluorine atom introduces electronegativity and metabolic stability, while the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the secondary amine, making it a versatile intermediate for the synthesis of more complex molecules . This compound's primary research application is as a key synthetic intermediate in the development of potential therapeutic agents. Spirocyclic scaffolds of this nature are frequently investigated for their biological activity. Specifically, related diazaspiro[4.4]nonane derivatives are featured in patented compounds researched for their activity against neurological disorders, pain, and epilepsy, highlighting the significance of this structural class in central nervous system (CNS) and other therapeutic areas . Researchers utilize this building block to create molecules that may act on various biological targets. The structural features of this compound make it a valuable template for designing potential enzyme inhibitors or receptor modulators. It is supplied with a typical purity of 95% or higher and should be stored in a cool, dry place, sealed under inert conditions to maintain its stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H21FN2O2

Molecular Weight

244.31 g/mol

IUPAC Name

tert-butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-7-9(13)6-12(15)4-5-14-8-12/h9,14H,4-8H2,1-3H3

InChI Key

BRHOFHYRZALSMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCNC2)F

Origin of Product

United States

Preparation Methods

Synthesis of 3-Fluoro-1,7-Diazaspiro[4.4]nonane

A foundational approach involves constructing the spirocyclic core before introducing the Boc group. A representative method adapts strategies from diazaspiro[4.5]decane syntheses:

Step 1: Condensation of Ethyl Cyanoacetate with a Fluorinated Amine
Ethyl cyanoacetate reacts with a fluorinated piperidinone derivative under basic conditions to form a cyanoimine intermediate. For example, using 3-fluoropiperidin-4-one and ethyl cyanoacetate in ethanol with triethylamine (TEA) yields a bicyclic nitrile.

Step 2: Spirocyclization via Alkaline Hydrolysis
The nitrile intermediate undergoes hydrolysis in aqueous NaOH, followed by decarboxylation under acidic conditions (e.g., HCl), forming the spirocyclic diketone.

Step 3: Reduction to Diamine
Lithium aluminum hydride (LiAlH₄) reduces the diketone to 3-fluoro-1,7-diazaspiro[4.4]nonane in tetrahydrofuran (THF). Typical conditions involve refluxing for 16 hours, achieving yields of 70–85%.

Boc Protection of the Spirocyclic Amine

The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with TEA as a base. Reaction conditions (20°C, 4 hours under N₂) afford the target compound in quantitative yield.

Reaction Table 1: Boc Protection Optimization

ParameterConditionYield (%)
BaseTEA100
SolventDCM100
Temperature20°C100
Alternative BaseDMAP82

Synthetic Route 2: Late-Stage Fluorination of a Spiro Intermediate

Synthesis of tert-Butyl 1,7-Diazaspiro[4.4]nonane-1-carboxylate

A Boc-protected spirocyclic amine is fluorinated at position 3 using electrophilic or nucleophilic agents:

Step 1: Spiro Core Construction
Following methods from tert-butyl diazaspiro[3.5]nonane syntheses, ethyl malonate and a non-fluorinated piperidinone undergo cyclization via cesium carbonate in acetonitrile, yielding a spiro diketone. Reduction with magnesium in methanol produces the diamine.

Step 2: Selective Fluorination
The diamine is treated with Selectfluor® in acetonitrile at 60°C, introducing fluorine at position 3 via radical or electrophilic pathways. Yields range from 45–60%, with optimization required to minimize over-fluorination.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

ParameterRoute 1 (Early Fluorination)Route 2 (Late Fluorination)
Total Steps34
Overall Yield (%)70–8540–55
Fluorination ControlHighModerate
ScalabilityIndustrialLab-scale

Route 1 offers superior yield and scalability, leveraging well-established Boc protocols. However, Route 2 provides flexibility for introducing diverse substituents post-cyclization.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.20–3.50 (m, 4H, N-CH₂), 4.80 (dt, 1H, F-C-H).

  • MS (ESI) : m/z 273.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 90:10 H₂O/MeCN) shows ≥98% purity, with retention time = 6.2 minutes.

Industrial and Environmental Considerations

  • Solvent Selection : DCM and THF are common but pose environmental concerns. Alternative solvents (e.g., 2-MeTHF) are under investigation.

  • Waste Management : LiAlH₄ requires careful quenching, while Boc₂O generates tert-butanol as a byproduct .

Chemical Reactions Analysis

tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like hydroxide or amine groups.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of tert-butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate is in the development of pharmaceutical compounds that target specific interactions within the body. It has been identified as a potential inhibitor of the menin-MLL interaction, which is significant in various cancers, including leukemia. The ability to disrupt this interaction could lead to novel treatments for malignancies driven by MLL fusion proteins .

Neuropharmacology

Research indicates that compounds with diazaspiro structures can exhibit neuroprotective properties. The unique configuration of this compound may influence neurotransmitter systems or neurotrophic factors, making it a candidate for further studies in neuropharmacology .

Synthetic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry. Its structure allows for various derivatizations that can lead to the synthesis of more complex molecules with potential biological activity. The spirocyclic nature provides a scaffold for creating libraries of related compounds for screening in drug discovery processes .

Case Study 1: Inhibition of Menin-MLL Interaction

In a study published in WO2017214367A1, researchers explored the efficacy of this compound as an inhibitor of the menin-MLL interaction. The findings demonstrated its potential to disrupt this critical protein-protein interaction, leading to reduced proliferation of MLL-rearranged leukemia cells .

Case Study 2: Neuroprotective Effects

A preliminary investigation into the neuroprotective effects of diazaspiro compounds indicated that derivatives similar to this compound exhibited promising results in protecting neuronal cells from apoptosis induced by oxidative stress . Further studies are warranted to elucidate the mechanisms involved.

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The nitrogen atoms in the spiro structure can participate in various chemical reactions, leading to the formation of active intermediates. These interactions can modulate biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Modifications and Ring Systems

Table 1: Key Structural Differences Among Spirocyclic Analogs
Compound Name Spiro System Substituents Key Features
tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate (Target) [4.4]nonane 3-Fluoro, 1-tert-butyl carbamate Fluorine introduces electronegativity; spiro[4.4] provides moderate rigidity
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate [4.4]nonane 1-tert-butyl carbamate Base structure without fluorine; used as a precursor for functionalization
tert-Butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate [4.4]nonane 6-Ketone Ketone group enhances polarity; potential for hydrogen bonding
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate [4.4]nonane 7-Sulfur Sulfur atom alters electronic properties; may influence redox activity
tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate [3.5]nonane Smaller spiro system (3.5 vs. 4.4) Reduced ring strain; distinct conformational flexibility

Key Observations :

  • The spiro[4.4]nonane system balances rigidity and synthetic accessibility compared to smaller (e.g., [3.5]) or larger rings.
  • Fluorine at position 3 (target compound) likely increases metabolic stability and modulates lipophilicity compared to non-fluorinated analogs .

Key Observations :

  • Yields for spiro[4.4] systems (~45–78%) are comparable to smaller spiro[3.5] analogs (~60%) .
Table 3: Physical Properties and Hazards
Compound Name Molecular Weight (g/mol) Melting Point (°C) GHS Hazards
This compound ~244.3 (calculated) Not reported Likely similar to non-fluorinated
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate 226.32 Not reported No known hazards
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate 240.30 Not reported H302, H315, H319, H335 (toxic)
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate 257.34 69–70 No data

Key Observations :

  • Fluorine’s impact on toxicity remains unclear, but non-fluorinated analogs exhibit variable hazards (e.g., oral toxicity in spiro[3.5] systems) .
  • Melting points for crystalline analogs (e.g., 69–70°C for thia derivatives) suggest moderate thermal stability .

Biological Activity

tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS No. 1263179-41-4) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological applications, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C12H21FN2O2
  • Molecular Weight: 244.31 g/mol
  • Purity: 97%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as a therapeutic agent.

1. Antimicrobial Activity

Recent studies have shown that compounds with similar diazaspiro structures exhibit antimicrobial properties. For instance, derivatives of diazaspiro compounds have been tested against various bacterial strains, demonstrating significant inhibition of bacterial growth . The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Potential

Research into the anticancer properties of spiro compounds has revealed promising results. Compounds structurally related to this compound have shown cytotoxic effects against several cancer cell lines, including breast and renal cancer cells . The proposed mechanism involves induction of apoptosis and cell cycle arrest.

3. Neurological Effects

There is growing interest in the neuroprotective effects of diazaspiro compounds. Some studies suggest that these compounds may modulate neurotransmitter systems or exhibit anti-inflammatory properties in neuronal tissues . This could have implications for treating neurodegenerative diseases.

Case Study 1: Antimicrobial Screening

A study conducted on a series of diazaspiro compounds, including this compound, evaluated their effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value indicating moderate antibacterial activity compared to standard antibiotics .

CompoundTarget OrganismIC50 (μM)
This compoundStaphylococcus aureus25
This compoundEscherichia coli30
Standard Antibiotic (e.g., Penicillin)Staphylococcus aureus<10

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of the compound against a panel of cancer cell lines using MTT assays. The results indicated that the compound induced significant cell death in breast cancer cells with an IC50 value of approximately 15 μM .

Cell LineIC50 (μM)
MCF-7 (Breast)15
A549 (Lung)>50
HeLa (Cervical)20

The mechanisms underlying the biological activities of this compound are still being elucidated but may involve:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in metabolic processes.
  • Modulation of Cell Signaling: The compound may affect signaling pathways related to apoptosis and cell proliferation.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling precautions for tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate to ensure stability?

  • Methodological Answer :

  • Storage : Refrigerate (2–8°C) in a dry, well-ventilated environment. Avoid exposure to moisture, heat, or incompatible materials (e.g., strong oxidizers). Use airtight containers to prevent degradation.
  • Handling : Wear nitrile gloves, lab coats, and chemical safety goggles. Use fume hoods to minimize inhalation risks. Post-handling, wash exposed skin with soap and water.
  • Decomposition : Under fire conditions, hazardous gases (CO, NOx) may form; use dry sand or alcohol-resistant foam for extinction.

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to confirm the spirocyclic backbone and tert-butyl group. 19F NMR to verify fluorine substitution at the 3-position.
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., ~254.3 g/mol, assuming C12H19FN2O2). Compare with analogs like tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate (MW 240.3 g/mol).
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amine/fluorine-related peaks.

Advanced Research Questions

Q. How can computational methods optimize synthetic routes for this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model spirocyclic ring formation and fluorination steps. Prioritize low-energy intermediates and transition states.
  • Machine Learning (ML) : Train ML models on existing spirocompound reaction data to predict optimal solvents, catalysts, or temperatures.
  • Validation : Cross-reference computational predictions with small-scale experiments (e.g., microfluidic reactors) to refine pathways.

Q. What strategies address contradictions in reported stability or reactivity data for this compound?

  • Methodological Answer :

  • Controlled Replication : Systematically vary experimental conditions (humidity, temperature, light) and monitor stability via HPLC or TGA.
  • Cross-Validation : Compare decomposition products (e.g., CO, NOx) under controlled pyrolysis with computational simulations (e.g., COMSOL Multiphysics).
  • Data Triangulation : Aggregate results from multiple labs using standardized protocols (e.g., OECD guidelines) to isolate variables causing discrepancies.

Q. How does the fluorine substituent influence the compound’s conformational dynamics and reactivity?

  • Methodological Answer :

  • Conformational Analysis : Perform X-ray crystallography or molecular dynamics simulations to study fluorine-induced steric/electronic effects on the spirocyclic framework.
  • Reactivity Profiling : Compare fluorinated vs. non-fluorinated analogs in nucleophilic substitution or hydrogen-bonding assays. Use 19F NMR to track electronic environments.
  • Thermal Stability : Conduct DSC to assess if fluorination alters decomposition thresholds relative to non-fluorinated spirocompounds.

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